6-溴-2,3-二氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

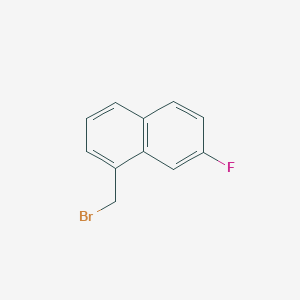

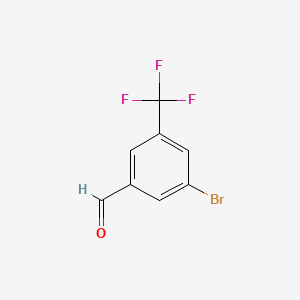

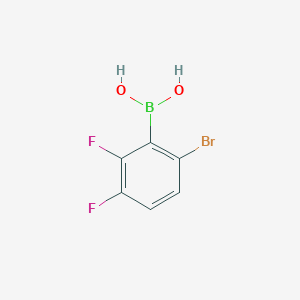

6-Bromo-2,3-difluorophenylboronic acid is a boronic acid derivative, which is a compound of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of arylboronic acids often involves halogen-lithium exchange reactions followed by treatment with a boron source. For instance, the preparation of 3-pyridylboronic acid from 3-bromopyridine via lithium-halogen exchange is an example of such a synthesis method . Although the specific synthesis of 6-bromo-2,3-difluorophenylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an aryl or alkyl group. The boron atom can form reversible covalent bonds with diols and amino acids, which is a key feature exploited in various chemical reactions. The molecular structure and vibrational frequencies of related compounds, such as 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated using computational methods, which could provide insights into the electronic properties and reactivity of 6-bromo-2,3-difluorophenylboronic acid .

Chemical Reactions Analysis

Boronic acids are pivotal in cross-coupling reactions, such as the Suzuki coupling, which is used to create biaryl compounds. The papers provided discuss various reactions involving arylboronic acids, including the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids to synthesize dihydronaphthalene scaffolds , and the coupling reaction of aryl bromides with arylboronic acids catalyzed by palladium complexes . These studies highlight the reactivity of boronic acids in forming carbon-carbon bonds, which is relevant to the potential reactivity of 6-bromo-2,3-difluorophenylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the substituents on the phenyl ring. For example, the presence of electron-withdrawing groups, such as fluorine, can affect the acidity and stability of the boronic acid. The ortho-substituent on phenylboronic acids has been shown to play a crucial role in catalytic activity, as seen in the dehydrative condensation reactions catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . This suggests that the difluoride substituents on 6-bromo-2,3-difluorophenylboronic acid could similarly influence its reactivity and stability.

科学研究应用

2. Synthesis and Chemical Properties The bromine atom introduces a reactive site for further chemical modifications, while the fluorine atoms can influence electronic properties and enhance the lipophilicity (fat-solubility) of the molecule. The boronic acid group readily participates in coupling reactions, allowing conjugation with other molecules for diverse applications.

3. Potential Applications in Medicinal Chemistry A significant area of research exploring 6-bromo-2,3-difluorophenylboronic acid lies in medicinal chemistry. The ability of the boronic acid group to form covalent bonds with specific biomolecules, particularly enzymes, has led to its investigation as a potential tool for developing enzyme inhibitors. By binding to the active site of an enzyme, these inhibitors can potentially block its activity, offering a strategy for treating various diseases.

4. Development of Kinase Inhibitors Studies have explored the use of 6-bromo-2,3-difluorophenylboronic acid in the development of inhibitors for kinases, a class of enzymes involved in cellular signaling pathways. Kinase inhibitors are being actively investigated for their potential in treating cancer, inflammatory diseases, and other conditions.

1. Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is a type of chemical reaction where an organoboron compound, such as 6-Bromo-2,3-difluorophenylboronic acid, is cross-coupled with an aryl or a heteroaryl halide . This reaction is widely used in organic synthesis, including the synthesis of biaryl compounds .

2. Protodeboronation Protodeboronation is a process where the boron moiety is removed from the boronic ester . This reaction can be used in combination with other reactions, such as the Matteson homologation, to achieve formal anti-Markovnikov hydromethylation of alkenes .

3. Synthesis of Fluorinated Biaryl Derivatives 6-Bromo-2,3-difluorophenylboronic acid can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

4. Synthesis of Fluorodiarylmethanols This compound can also be used to synthesize fluorodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .

5. Synthesis of Conjugated Fluorodiazaborinines 6-Bromo-2,3-difluorophenylboronic acid can be used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction . These compounds can be used for the detection of explosives .

1. Synthesis of 2,6-Difluorinated Oligophenyls 6-Bromo-2,3-difluorophenylboronic acid can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls. These oligophenyls are applicable in organic semiconductors .

2. Synthesis of 4-Phenyl Pyridine Based Potent TGR5 Agonists This compound can also be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .

3. Suzuki–Miyaura Coupling The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound, such as 6-Bromo-2,3-difluorophenylboronic acid, is cross-coupled with an aryl or a heteroaryl halide . This reaction is widely used in organic synthesis, including the synthesis of biaryl compounds .

4. Protodeboronation Protodeboronation is a process where the boron moiety is removed from the boronic ester . This reaction can be used in combination with other reactions, such as the Matteson homologation, to achieve formal anti-Markovnikov hydromethylation of alkenes .

属性

IUPAC Name |

(6-bromo-2,3-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVDYVBOSRNBQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584507 |

Source

|

| Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluorophenylboronic acid | |

CAS RN |

870718-10-8 |

Source

|

| Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。